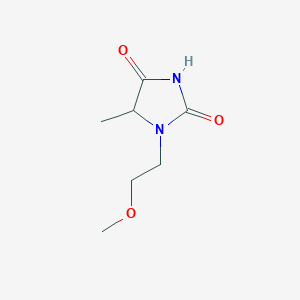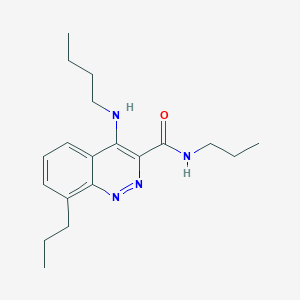
4-(Butylamino)-N,8-dipropylcinnoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butylamino)-N,8-dipropylcinnoline-3-carboxamide is a synthetic organic compound belonging to the cinnoline family. Cinnoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylamino)-N,8-dipropylcinnoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Alkylation: The initial step involves the alkylation of a suitable cinnoline precursor with butylamine under controlled conditions.
Amidation: The resulting intermediate undergoes amidation with propylamine to introduce the dipropyl groups.
Cyclization: The final step involves cyclization to form the cinnoline ring structure, which is facilitated by specific catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(Butylamino)-N,8-dipropylcinnoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the cinnoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cinnoline derivatives.
Scientific Research Applications
4-(Butylamino)-N,8-dipropylcinnoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Butylamino)-N,8-dipropylcinnoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(Butylamino)benzoic acid
- 4-(Butylamino)-1-butanol
- 4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate
Uniqueness
4-(Butylamino)-N,8-dipropylcinnoline-3-carboxamide is unique due to its specific cinnoline ring structure and the presence of butylamino and dipropyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
107345-93-7 |
|---|---|
Molecular Formula |
C19H28N4O |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
4-(butylamino)-N,8-dipropylcinnoline-3-carboxamide |
InChI |
InChI=1S/C19H28N4O/c1-4-7-13-20-17-15-11-8-10-14(9-5-2)16(15)22-23-18(17)19(24)21-12-6-3/h8,10-11H,4-7,9,12-13H2,1-3H3,(H,20,22)(H,21,24) |
InChI Key |
BXPHKCZGQFRYOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(N=NC2=C(C=CC=C21)CCC)C(=O)NCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


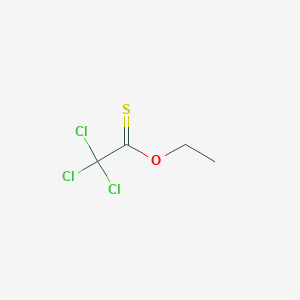
![4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14317811.png)
![2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol](/img/structure/B14317813.png)
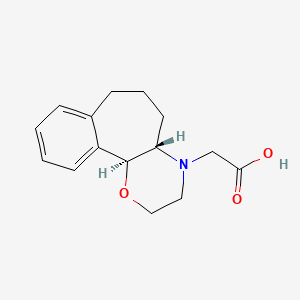
silanol](/img/structure/B14317819.png)

![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)
![1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine](/img/structure/B14317842.png)
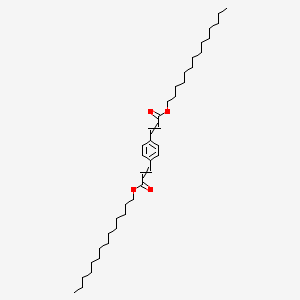
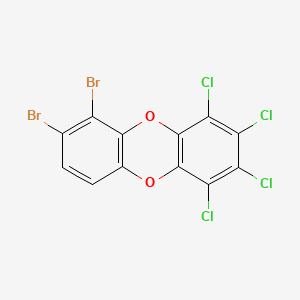
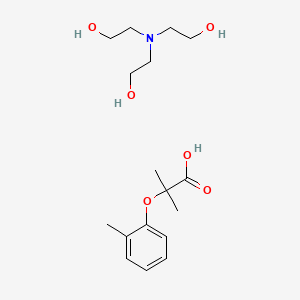
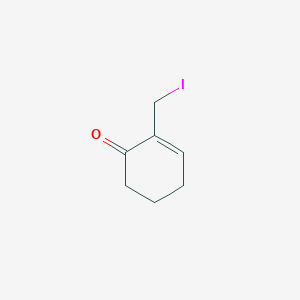
![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)
